A clustering-triggered emission strategy for tunable multicolor persistent phosphorescence†
Chemical Science Pub Date: 2020-02-11 DOI: 10.1039/C9SC06518K
Abstract
A clustering-triggered emission (CTE) strategy, namely the formation of heterogeneous clustered chromophores and conformation rigidification, for achieving tunable multicolor phosphorescence in single-component compounds is proposed. Non-conventional luminophores comprising just oxygen functionalities and free of π-bonding, i.e., D-(+)-xylose (D-Xyl), pentaerythritol (PER), D-fructose (D-Fru) and D-galactose (D-Gal), were adopted as a simple model system with an explicit structure and molecular packing to address the hypothesis. Their concentrated solutions and crystals at 77 K or under ambient conditions demonstrate remarkable multicolor phosphorescence afterglows in response to varying excitation wavelengths, because of the formation of diverse oxygen clusters with sufficiently rigid conformations. The intra- and inter-molecular O⋯O interactions were definitely illustrated by both single crystal structure analysis and theoretical calculations. These findings shed new light on the origin and simple achievement of tunable multicolor phosphorescence in single-component pure organics, and in turn, have strong implications for the emission mechanism of non-conventional luminophores.
![Graphical abstract: A clustering-triggered emission strategy for tunable multicolor persistent phosphorescence](http://scimg.chem960.com/usr/1/C9SC06518K.jpg)
![A clustering-triggered emission strategy for tunable multicolor persistent phosphorescence†](https://scimg.chem960.com/usr/1/C9SC06518K.jpg)
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Journal Name:Chemical Science
Research Products
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CAS no.: 119584-73-5
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CAS no.: 136088-69-2